Technical Guide: Characterization of 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole
Technical Guide: Characterization of 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole is a substituted oxazole derivative of interest in synthetic and medicinal chemistry. The oxazole ring is a key structural motif in numerous biologically active compounds. The presence of a reactive chloromethyl group at the 4-position makes this compound a versatile intermediate for the synthesis of a variety of derivatives through nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This guide provides a comprehensive overview of its characterization, including its synthesis, physicochemical properties, and spectroscopic data, based on available information and data from closely related analogs.
Chemical and Physical Properties
Specific experimental data for 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole is limited in publicly available literature. Therefore, data for the target compound is supplemented with information from analogous structures to provide a comparative context.
| Property | 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole (Analog) | 4-Methyl-5-phenyl-2-propyl-1,3-oxazole (Analog) |
| CAS Number | 103788-61-0[1] | 137090-44-9[2] | 651059-71-1[3] |
| Molecular Formula | C₁₁H₁₀ClNO[1] | C₁₂H₁₂ClNO[2] | C₁₃H₁₅NO[3] |
| Molecular Weight | 207.66 g/mol [1] | 221.68 g/mol [2] | 201.26 g/mol [3] |
| Appearance | Not Available | Solid | White crystalline solid[3] |
| Melting Point | Not Available | Not Available | 70-75 °C[3] |
| Boiling Point | Not Available | 350.6 ± 44.0 °C (Predicted)[2] | Not Available |
| Density | Not Available | 1.160 ± 0.06 g/cm³ (Predicted)[2] | Not Available |
Synthesis
A general synthetic route for 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole starting from benzaldehyde has been reported.[1] This multi-step reaction involves the formation of an intermediate which is subsequently cyclized and chlorinated.
General Synthetic Pathway
A plausible and widely used method for the synthesis of substituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclization of 2-acylamino ketones.[4][5]
Caption: General workflow for the Robinson-Gabriel synthesis of oxazoles.
Experimental Protocol: Illustrative Robinson-Gabriel Synthesis
This is a generalized protocol and may require optimization for the specific synthesis of 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole.
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Synthesis of the 2-Acylamino Ketone Intermediate: An appropriate α-haloketone is reacted with a primary amide (in this case, derived from benzaldehyde) in the presence of a base to form the corresponding 2-acylamino ketone.
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Cyclodehydration: The 2-acylamino ketone is treated with a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride. The mixture is heated to effect cyclization to the oxazole ring.
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Work-up and Purification: The reaction mixture is cooled and neutralized, followed by extraction with an organic solvent. The crude product is then purified by techniques such as column chromatography or recrystallization.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.9-8.1 | m | 2H | Aromatic (ortho-protons of phenyl ring) |
| ~7.4-7.6 | m | 3H | Aromatic (meta- and para-protons of phenyl ring) |
| ~4.6 | s | 2H | -CH₂Cl |
| ~2.4 | s | 3H | -CH₃ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~161 | C2 (oxazole ring) |
| ~149 | C5 (oxazole ring) |
| ~138 | C4 (oxazole ring) |
| ~126-131 | Aromatic carbons (phenyl ring) |
| ~125 | Quaternary aromatic carbon (phenyl ring) |
| ~38 | -CH₂Cl |
| ~11 | -CH₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1650-1600 | Strong | C=N stretch (oxazole ring) |
| ~1580-1450 | Medium-Strong | C=C stretch (aromatic and oxazole rings) |
| ~1100-1000 | Strong | C-O-C stretch (oxazole ring) |
| ~750-690 | Strong | C-Cl stretch and aromatic C-H bend |
Mass Spectrometry (Predicted Fragmentation)
The mass spectrum is expected to show a molecular ion peak [M]⁺. Key fragmentation patterns would likely involve the loss of a chlorine radical (·Cl) followed by the chloromethyl group (-CH₂Cl). Fragmentation of the oxazole ring and the phenyl substituent would also be observed.
Chemical Reactivity
The chloromethyl group at the 4-position of the oxazole ring is the most reactive site for nucleophilic substitution, making this compound a valuable synthetic intermediate.
Caption: Nucleophilic substitution at the chloromethyl group.
Experimental Protocol: Illustrative Nucleophilic Substitution
This is a generalized protocol and requires optimization for specific nucleophiles.
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Reaction Setup: 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole is dissolved in a suitable polar aprotic solvent (e.g., DMF, acetonitrile).
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Addition of Nucleophile: The desired nucleophile (e.g., an amine, alcohol, or thiol) is added to the solution, often in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the generated HCl.
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Reaction Conditions: The reaction mixture is stirred at room temperature or heated to facilitate the substitution. The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the desired 4-substituted methyl-5-methyl-2-phenyl-1,3-oxazole derivative.
Applications in Research and Drug Development
Oxazole derivatives are known to exhibit a wide range of biological activities. While specific applications for 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole are not extensively documented, its utility as a synthetic intermediate allows for the generation of libraries of compounds for screening in drug discovery programs. The core structure is a feature in various pharmacologically active molecules, and the ability to introduce diverse side chains via the chloromethyl handle makes it a valuable building block for exploring structure-activity relationships.
Conclusion
4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole is a valuable heterocyclic compound with significant potential as a synthetic intermediate. While detailed characterization data for this specific molecule is sparse, this guide provides a framework for its synthesis, expected properties, and reactivity based on established chemical principles and data from analogous structures. Further research to fully characterize this compound would be beneficial for its application in medicinal chemistry and materials science.
References
- 1. 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. 4-(Chloromethyl)-5-Methyl-2-(4-Methylphenyl)-1,3-Oxazole [myskinrecipes.com]
- 3. Buy 4-Methyl-5-phenyl-2-propyl-1,3-oxazole (EVT-12721574) | 651059-71-1 [evitachem.com]
- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
